molecular formula C15H12ClNO5 B6394271 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid CAS No. 1261938-36-6

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid

Cat. No.: B6394271
CAS No.: 1261938-36-6
M. Wt: 321.71 g/mol
InChI Key: TWAICCWXQRWOOG-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid is a chemical compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Properties

IUPAC Name

5-(4-chloro-3-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-13-11(14(18)19)6-9(7-17-13)8-3-4-12(16)10(5-8)15(20)22-2/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAICCWXQRWOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688354
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-36-6
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of 4-chloro-3-methoxycarbonylphenylboronic acid as a key intermediate. This intermediate undergoes a series of reactions, including coupling reactions and functional group transformations, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted nicotinic acids and phenylboronic acids, such as:

  • 4-Chloro-3-methoxycarbonylphenylboronic acid
  • 3-Chloro-4-methoxyphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid

Uniqueness

What sets 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid apart is its specific combination of functional groups and substitution pattern. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

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